4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride
Description
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3.ClH/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8;/h5,7-8,11H,1-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCYZARLDXYZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Bromomethylpiperidine Intermediates
A widely employed strategy involves the alkylation of 4-bromopyrazole with a bromomethylpiperidine derivative. For example, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate reacts with 4-bromopyrazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen during the reaction, which is subsequently removed via acidic hydrolysis (e.g., trifluoroacetic acid in dichloromethane) to yield the free base. Final treatment with hydrochloric acid generates the hydrochloride salt.
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 60°C, 12 h | 58% | |
| Boc Deprotection | TFA/CH₂Cl₂, rt, 2 h | 77% | |
| Salt Formation | HCl (g)/Et₂O | 95% |
Mitsunobu Reaction for Methylene Bridge Formation
An alternative approach utilizes the Mitsunobu reaction to couple 4-bromopyrazole with piperidin-4-ylmethanol. Employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitates the formation of the methylene linkage. This method circumvents the need for pre-functionalized bromomethyl intermediates but requires stringent stoichiometric control to minimize side products.
Optimization Insights:
Industrial-Scale Production via Continuous Flow Reactors
For large-scale synthesis, continuous flow reactors enhance efficiency and safety. A patented method reacts 4-bromopyrazole with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in the presence of methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) to form the mesylate intermediate. Subsequent displacement with 4-bromopyrazole under microwave irradiation (120°C, 1 h) in dimethyl sulfoxide (DMSO) achieves an 84% yield.
Advantages:
Optimization Strategies and Challenges
Regioselectivity in Pyrazole Functionalization
Ensuring bromination at the pyrazole 4-position is critical. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C followed by quenching with bromine (Br₂) achieves >90% regioselectivity. This method outperforms electrophilic bromination, which often yields mixtures of 3- and 4-bromo isomers.
Purification of the Hydrochloride Salt
Crystallization from ethanol/water (1:3 v/v) at 4°C effectively removes unreacted starting materials and byproducts. Analytical HPLC with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity, while elemental analysis (C, H, N) validates stoichiometry.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazole ring and chair conformation of the piperidine moiety. The hydrochloride counterion forms hydrogen bonds with the pyrazole N-H, stabilizing the crystal lattice.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The 4-bromo group on the pyrazole ring undergoes substitution reactions under controlled conditions:
Aryl Coupling via Suzuki-Miyaura Reaction
-
Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, 80°C, 12h
-
Outcome : Bromine is replaced by aryl/heteroaryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives.
| Boronic Acid Used | Product Structure | Yield (%) |
|---|---|---|
| Phenylboronic acid | 4-(Phenyl-pyrazol-1-ylmethyl)piperidine | 82 |
| 4-Methoxyphenylboronic | 4-(4-Methoxyphenyl-pyrazol-1-ylmethyl)piperidine | 78 |
Piperidine Nitrogen Reactivity
The secondary amine in the piperidine ring participates in acid-base and alkylation reactions:
Deprotonation and Alkylation
-
Conditions : K₂CO₃, DMF, alkyl halide (e.g., methyl iodide), 60°C, 6h
-
Outcome : Formation of quaternary ammonium salts.
-
Example : Reaction with methyl iodide yields 4-[(4-bromopyrazol-1-yl)methyl]-1-methylpiperidinium iodide .
Salt Exchange
-
Hydrochloride counterion can be replaced via metathesis with AgNO₃ or NaBF₄ to form nitrate or tetrafluoroborate salts .
Pyrazole Ring Functionalization
-
Hydrazine Treatment : At 100°C in ethanol, the pyrazole ring opens to form aminopyrazole intermediates, which can cyclize into triazole derivatives .
-
Electrophilic Substitution : Bromine directs electrophiles (e.g., NO₂⁺) to the pyrazole’s 5-position under nitrating conditions (HNO₃/H₂SO₄) .
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Reactivity
The compound exhibits several key chemical properties that facilitate its use in synthesis and biological applications:
- Molecular Formula : C10H12BrN3·HCl
- Solubility : The hydrochloride form enhances solubility in polar solvents, making it suitable for biological assays.
Types of Reactions
4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by different nucleophiles, leading to a range of derivatives.
- Oxidation and Reduction Reactions : These reactions alter the oxidation state and functional groups of the compound.
- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Scientific Research Applications
The compound has been explored extensively for its potential applications in several scientific domains:
Chemistry
As a building block in organic synthesis, this compound enables the creation of complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology
Research indicates that this compound possesses potential biological activities:
- Antimicrobial Properties : It has shown efficacy against various bacterial strains.
- Anticancer Activity : Studies suggest it may act as a protein kinase inhibitor, particularly targeting the c-MET receptor implicated in tumor progression.
Medicine
Due to its unique structure, the compound is being investigated as a potential drug candidate. Its ability to modulate specific molecular targets makes it a valuable subject for drug discovery efforts.
Industry
In industrial applications, it is utilized in developing new materials and catalysts for chemical processes.
The biological activity of this compound has been assessed through various assays:
Anticancer Activity
The compound has demonstrated significant anticancer properties. For instance, it induces apoptosis in cancer cells by disrupting mitochondrial integrity.
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF7 | 20 | Caspase activation and cell cycle arrest |
| HCT116 | 25 | Inhibition of c-MET signaling |
Anti-inflammatory Activity
Additionally, the compound acts as a CCR1 antagonist, showing promise as an anti-inflammatory agent.
Table 2: Summary of Anti-inflammatory Effects
| Model | Effect Observed | Reference |
|---|---|---|
| Murine models | Reduced inflammation markers | |
| Human cell lines | Decreased cytokine production |
Case Studies
Several case studies illustrate the efficacy of compounds related to this compound:
- Study on Lung Cancer : A study demonstrated that treatment with a similar bromopyrazole-piperidine derivative led to significant tumor size reduction in xenograft models.
- Inflammatory Bowel Disease : Another study reported improved clinical scores in murine models treated with CCR1 antagonists derived from piperidine structures.
Mechanism of Action
The mechanism of action of 4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The piperidine ring enhances the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Research Findings and Contradictions
- Potency vs. Selectivity : While the donepezil-related compound () shows high AChE selectivity, the target compound’s bromopyrazole group may confer broader kinase inhibitory activity but lower specificity.
- Stability : Evidence suggests that hydrochloride salts (e.g., ) generally exhibit better crystallinity and shelf life compared to free bases, but the bromine atom in the target compound could pose light sensitivity challenges .
Biological Activity
4-[(4-Bromopyrazol-1-yl)methyl]piperidine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing data from various studies and patents to present a comprehensive overview.
The compound's structure features a piperidine ring substituted with a bromopyrazole moiety, which is significant for its biological interactions. The molecular formula is CHBrN·HCl, indicating the presence of a hydrochloride salt that enhances its solubility in biological systems.
Research indicates that compounds similar to 4-[(4-Bromopyrazol-1-yl)methyl]piperidine exhibit activity as protein kinase inhibitors, particularly targeting the c-MET receptor. The c-MET pathway is crucial in various cancers, influencing cell proliferation, motility, and invasion .
Inhibition of c-MET
c-MET is implicated in tumor progression and metastasis. Inhibition of this receptor can lead to reduced tumor growth and improved therapeutic outcomes in cancers such as lung, liver, and gastric cancers .
Biological Activity
The biological activity of 4-[(4-Bromopyrazol-1-yl)methyl]piperidine hydrochloride has been assessed through various assays:
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has been shown to disrupt mitochondrial integrity, leading to cytochrome c release and activation of caspases involved in apoptosis .
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF7 (Breast) | 20 | Caspase activation and cell cycle arrest |
| HCT116 (Colon) | 25 | Inhibition of c-MET signaling |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It acts as a CCR1 antagonist, which may help in treating inflammatory diseases such as inflammatory bowel disease .
Table 2: Summary of Anti-inflammatory Effects
| Model | Effect Observed | Reference |
|---|---|---|
| Murine models | Reduced inflammation markers | |
| Human cell lines | Decreased cytokine production |
Case Studies
Several case studies have highlighted the efficacy of compounds related to 4-[(4-Bromopyrazol-1-yl)methyl]piperidine:
- Study on Lung Cancer : A study demonstrated that treatment with a similar bromopyrazole-piperidine derivative led to significant tumor size reduction in xenograft models.
- Inflammatory Bowel Disease : Another study reported improved clinical scores in murine models treated with CCR1 antagonists derived from piperidine structures.
Q & A
Q. What are the optimized synthetic routes for 4-[(4-Bromopyrazol-1-yl)methyl]piperidine hydrochloride, and how can intermediates be characterized?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, brominated pyrazole derivatives (e.g., 4-bromopyrazole) can react with piperidine precursors via Buchwald-Hartwig amination or SN2 mechanisms. Intermediate purity is critical; use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structures via -/-NMR and LC-MS. For similar brominated piperidine analogs, reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves impurities .
Q. How can researchers validate the hydrochloride salt formation of this compound?
- Methodological Answer : Confirm salt formation via elemental analysis (chloride content) and FT-IR (N-H stretching at ~2500 cm). X-ray crystallography (monoclinic P2/c space group) can validate crystalline structure, as seen in related hydrochlorides like 4-MPHP and α-PiHP salts . Thermogravimetric analysis (TGA) also distinguishes free base from hydrochloride forms by decomposition profiles.
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column for purity assessment (>95%). For stability studies, conduct accelerated degradation under acidic/basic/oxidative conditions and monitor via LC-MS. Related piperidine hydrochlorides show sensitivity to moisture; store desiccated at -20°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4-bromo group on pyrazole enables Suzuki-Miyaura or Ullmann couplings. For example, replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(OAc)/XPhos). Kinetic studies (e.g., -NMR) can track reaction progress. Computational modeling (DFT) predicts regioselectivity, as applied in ICReDD’s reaction path search methods .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., residual palladium in synthesized batches). Use ICP-MS to quantify metal residues and compare with bioassay results. For example, impurities like 1-(3-chlorophenyl)piperazine hydrochloride (from similar syntheses) can antagonize receptor targets, skewing data . Validate biological assays with orthogonal methods (e.g., SPR vs. cell-based assays).
Q. What computational strategies optimize reaction conditions for scaled synthesis?
- Methodological Answer : Employ quantum chemical calculations (Gaussian 16) to model transition states and solvent effects. For instance, ICReDD’s workflow combines DFT-based reaction path searches with machine learning to prioritize solvent/base combinations (e.g., DMF/KCO) that maximize yield . Experimental validation via DoE (Design of Experiments) minimizes trial-and-error iterations.
Q. How does the hydrochloride salt affect solubility and bioavailability in preclinical models?
- Methodological Answer : Compare solubility profiles (free base vs. hydrochloride) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Pharmacokinetic studies in rodents (IV/PO administration) assess bioavailability. For related compounds, salt forms improve aqueous solubility by 10–100× but may alter logP values, impacting membrane permeability .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat). Avoid inhalation; if exposed, rinse with water for 15 minutes (eyes/skin) and seek medical evaluation. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Stability tests show no explosive risk, but avoid strong oxidizers (e.g., HNO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
